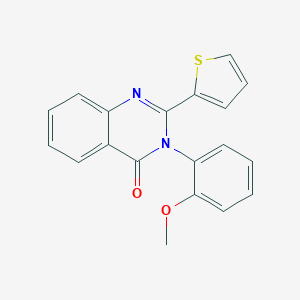
3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is an organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated quinazolinone intermediate in the presence of a palladium catalyst.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the quinazolinone-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Thiophene Derivatives: Compounds with thiophene rings and varying functional groups.
Methoxyphenyl Compounds: Molecules containing methoxy-substituted phenyl groups.
Uniqueness
3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14N2O2S |
|---|---|
Molecular Weight |
334.4g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-thiophen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H14N2O2S/c1-23-16-10-5-4-9-15(16)21-18(17-11-6-12-24-17)20-14-8-3-2-7-13(14)19(21)22/h2-12H,1H3 |
InChI Key |
BJYSOLLIDUWGHH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B504923.png)
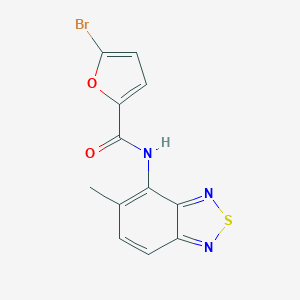
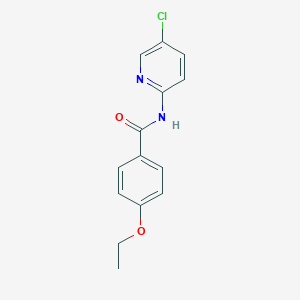

![2-(2,3-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B504928.png)

![4-[5-(4-fluorophenyl)-3-methyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepin-7-yl]phenyl methyl ether](/img/structure/B504933.png)
![6-(4-Methylpiperazin-1-yl)imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B504935.png)
![Dimethyl 12-(4-bromophenyl)-8-oxo-9,12-diazatricyclo[7.2.1.0~2,7~]dodeca-2,4,6,10-tetraene-10,11-dicarboxylate](/img/structure/B504936.png)
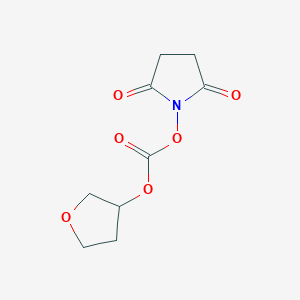
![3-ethoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B504938.png)
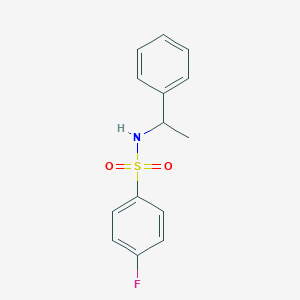
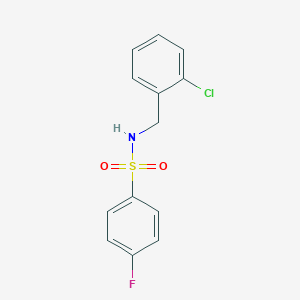
![N-[2-(hydroxymethyl)phenyl]propanamide](/img/structure/B504946.png)
